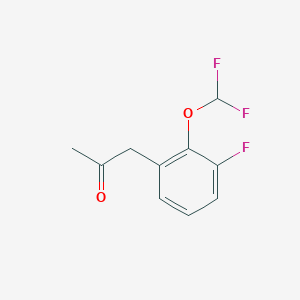
1-(2-(Difluoromethoxy)-3-fluorophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(Difluoromethoxy)-3-fluorophenyl)propan-2-one is an organic compound with the molecular formula C10H10F3O2. This compound is characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a phenyl ring, along with a propan-2-one moiety. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-(Difluoromethoxy)-3-fluorophenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-(difluoromethoxy)-3-fluorobenzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically requires a catalyst such as aluminum chloride or a base like sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
1-(2-(Difluoromethoxy)-3-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone group to an alcohol.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives.
Scientific Research Applications
1-(2-(Difluoromethoxy)-3-fluorophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Difluoromethoxy)-3-fluorophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluorine groups enhance its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
1-(2-(Difluoromethoxy)-3-fluorophenyl)propan-2-one can be compared with similar compounds such as:
Phenylacetone: Both compounds contain a phenyl ring and a ketone group, but phenylacetone lacks the difluoromethoxy and fluorine substituents.
1-Phenyl-2-propanone: Similar in structure but without the fluorine and difluoromethoxy groups, making it less reactive in certain chemical reactions.
Thiophene derivatives: These compounds have a sulfur-containing ring and exhibit different chemical properties and applications compared to this compound.
Properties
Molecular Formula |
C10H9F3O2 |
|---|---|
Molecular Weight |
218.17 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)-3-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)5-7-3-2-4-8(11)9(7)15-10(12)13/h2-4,10H,5H2,1H3 |
InChI Key |
NKMJCSRWPPDVSE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)F)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 3-bromo-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate](/img/structure/B14072358.png)
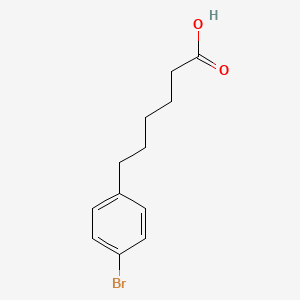
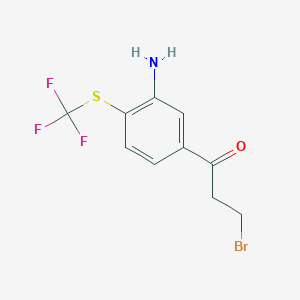

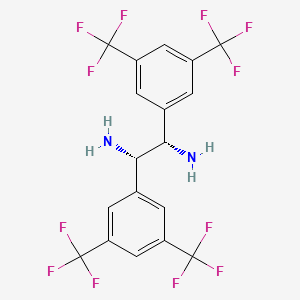
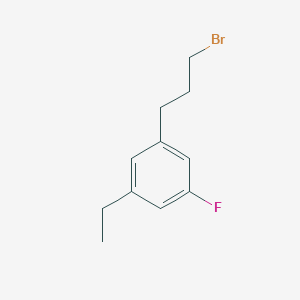
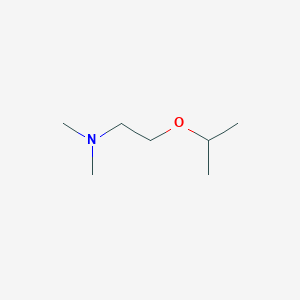
![2-[Methyl(nitroso)amino]acetamide](/img/structure/B14072382.png)

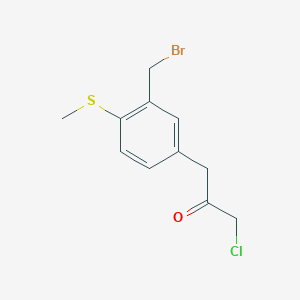
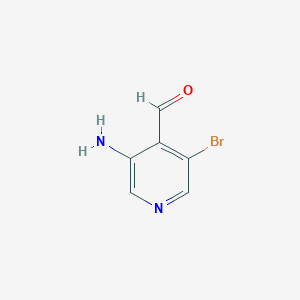

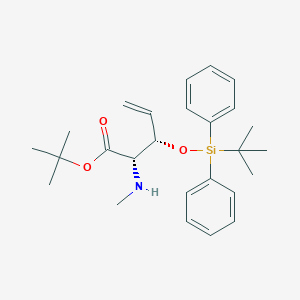
![[2-Chloro-5-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14072425.png)
